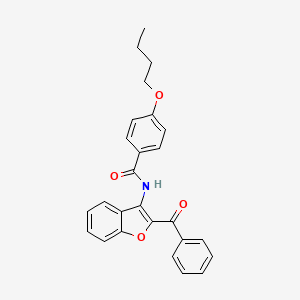![molecular formula C21H15Cl2N3O2 B15023004 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B15023004.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- React the benzimidazole intermediate with a halogenated benzene derivative.
- Conditions: Use of a base such as potassium carbonate, solvent like dimethylformamide (DMF), and heating.
Step 3: Formation of Dichlorophenoxy Acetamide Group
- React the phenyl-substituted benzimidazole with 2,4-dichlorophenoxy acetic acid or its derivatives.
- Conditions: Use of coupling agents like dicyclohexylcarbodiimide (DCC) and solvents like dichloromethane (DCM).
Industrial Production Methods
Industrial production of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring. This intermediate is then subjected to further reactions to introduce the phenyl and dichlorophenoxy acetamide groups.
-
Step 1: Formation of Benzimidazole Core
- React o-phenylenediamine with formic acid or its derivatives.
- Conditions: Acidic medium, elevated temperature (around 150°C).
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted phenoxy acetamide derivatives.
Aplicaciones Científicas De Investigación
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The dichlorophenoxy acetamide group may enhance the compound’s binding affinity and specificity. This compound can interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide
- N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-difluorophenoxy)acetamide
- N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dibromophenoxy)acetamide
Uniqueness
This compound is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific biological activities or chemical properties.
Propiedades
Fórmula molecular |
C21H15Cl2N3O2 |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C21H15Cl2N3O2/c22-14-8-9-19(16(23)11-14)28-12-20(27)24-15-5-3-4-13(10-15)21-25-17-6-1-2-7-18(17)26-21/h1-11H,12H2,(H,24,27)(H,25,26) |
Clave InChI |
NMWFUUMQFPQBLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-[4-(dimethylamino)phenyl]-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B15022931.png)
![N-{4-methoxy-3-[(naphthalen-1-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B15022933.png)
![(10Z)-10-(hydroxyimino)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B15022944.png)
![Methyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15022952.png)
![{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone](/img/structure/B15022960.png)
![(8-Fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B15022961.png)
![1-(2-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022962.png)
![(2Z)-6-(4-chlorobenzyl)-2-(3,4-diethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15022971.png)
![2-amino-4-hydroxy-5-(3-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15022978.png)

![N-(4-methoxyphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022994.png)

![[6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B15023009.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023012.png)
